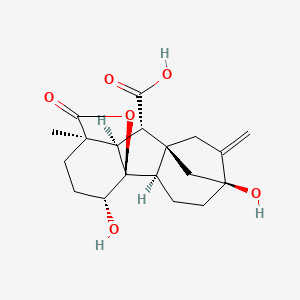
Hofmeisterin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hofmeisterin II is a butanone. It has a role as a metabolite.
Applications De Recherche Scientifique
Ion Effects in Biochemistry and Chemical Engineering
- The study by Kunz, Henle, and Ninham (2004) explores the importance of specific ion effects, known as Hofmeister effects, in biochemistry and chemical engineering. Franz Hofmeister's work, dating back to over a century ago, systematically studied these effects, which have significant implications in various fields, including solution and colloid chemistry. The Hofmeister effects are essential for understanding interactions in biological systems, especially in the context of Hofmeisterin II-related studies (Kunz, Henle, & Ninham, 2004).
Plant Biology and Development
- Kaplan and Cooke (1996) discuss the contributions of Wilhelm Hofmeister to plant biology. His research, including the discovery of the alternation of generations in plants and studies in plant growth and development, provides foundational knowledge that influences contemporary understanding of plant biology. This historical perspective may indirectly relate to the broader context of Hofmeisterin II in scientific research (Kaplan & Cooke, 1996).
Macromolecule and Ion Interactions
- Zhang and Cremer (2006) explore the interactions between macromolecules and ions, focusing on the Hofmeister series. Their work emphasizes the role of direct ion-macromolecule interactions and the significance of these interactions in various biological and chemical processes. Understanding these interactions is crucial for comprehending the behavior of Hofmeisterin II in different environments (Zhang & Cremer, 2006).
Biophysical Models and Theories
- The paper by Baldwin (1996) presents model compound studies to understand Hofmeister ion interactions and their impact on protein stability. This research contributes to the theoretical framework needed to analyze the behavior of compounds like Hofmeisterin II in biological systems (Baldwin, 1996).
Hydrogel Mechanics and Hofmeister Effect
- Jaspers, Rowan, and Kouwer (2015) demonstrate the use of the Hofmeister effect to modify the mechanical properties of hydrogels. This application has implications for the development of materials and systems where Hofmeisterin II may play a role (Jaspers, Rowan, & Kouwer, 2015).
Ion Specificity in Amphiphilic Assembly
- Kang, Tang, Zhao, and Song (2020) review the impact of ion specificity, including the Hofmeister series, on amphiphilic systems and interfaces. This research is relevant to understanding the role of Hofmeisterin II in such systems and its potential applications (Kang, Tang, Zhao, & Song, 2020).
Propriétés
Nom du produit |
Hofmeisterin II |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
1,4-bis(2-hydroxy-4-methylphenyl)butane-1,4-dione |
InChI |
InChI=1S/C18H18O4/c1-11-3-5-13(17(21)9-11)15(19)7-8-16(20)14-6-4-12(2)10-18(14)22/h3-6,9-10,21-22H,7-8H2,1-2H3 |
Clé InChI |
VCMZMLWIPPPAOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)CCC(=O)C2=C(C=C(C=C2)C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



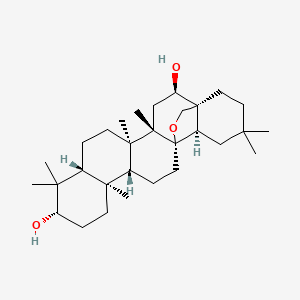
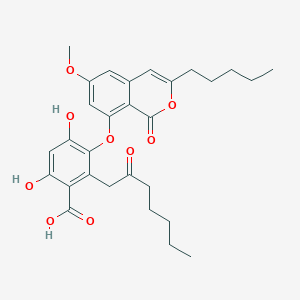
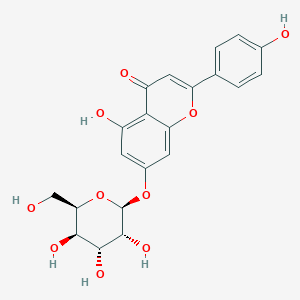
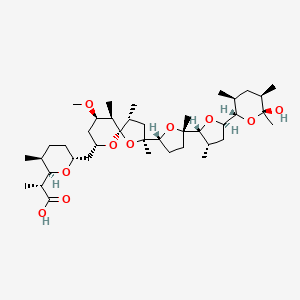


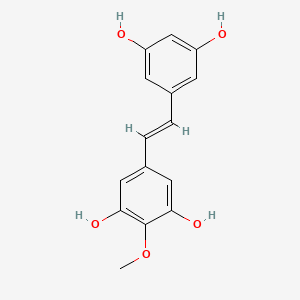
![(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one](/img/structure/B1252421.png)


![(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B1252426.png)
